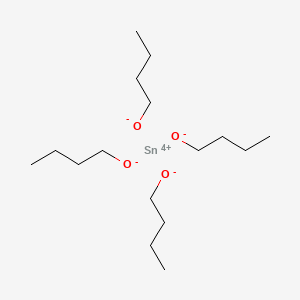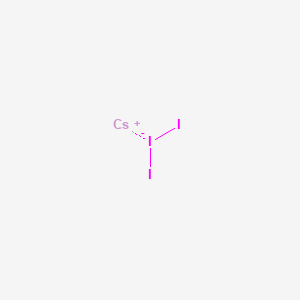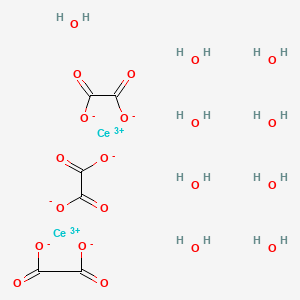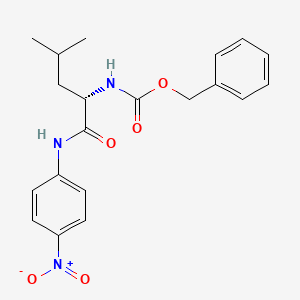
磺基水杨酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium sulfosalicylate, also known as sodium 2-hydroxy-5-sulfobenzoate, is an organic compound with the molecular formula C7H4Na2O6S. It is a sodium salt of sulfosalicylic acid and is commonly used in various chemical and industrial applications. This compound is known for its solubility in water and its ability to form stable complexes with metal ions.
科学研究应用
Sodium sulfosalicylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions, including complexation and precipitation reactions. It is also used in the synthesis of other organic compounds.
Biology: In biological research, sodium sulfosalicylate is used as a staining agent and as a reagent in protein precipitation assays.
Medicine: This compound is used in the formulation of certain pharmaceuticals and as a diagnostic reagent in clinical laboratories.
Industry: Sodium sulfosalicylate is used as a corrosion inhibitor in metalworking and as a chelating agent in various industrial processes.
作用机制
Target of Action
Sodium sulfosalicylate, also known as 5-S-Sal, is a corrosion inhibitor . It primarily targets the corrosion process in metal surfaces, specifically magnesium (Mg) in the context of Mg-air batteries . The compound acts on the Mg anode, reducing side reactions and enhancing the battery’s discharge performance .
Mode of Action
The mode of action of sodium sulfosalicylate involves its interaction with the Mg anode. It forms a corrosion-resistant layer on the anode, which significantly decreases hydrogen evolution, a common side reaction in Mg-air batteries . This layer is enriched with S-like species originating from the inhibitor molecule, which contributes to decreased corrosion and slows down the H2 evolution .
Biochemical Pathways
This process is crucial in the activation of hemimorphite, a zinc silicate mineral . .
Pharmacokinetics
It’s known that the compound can be employed in aqueous nacl electrolyte, indicating its solubility in water . More research is needed to fully understand the ADME properties of sodium sulfosalicylate and their impact on its bioavailability.
生化分析
Biochemical Properties
Sodium sulfosalicylate plays a significant role in biochemical reactions, particularly in the activation and complexation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, sodium sulfosalicylate enhances the sulfidation-flotation process by forming complexes with metal ions, such as zinc, which promotes the formation of zinc sulfide (ZnS) on mineral surfaces . This interaction is crucial in the flotation recovery of minerals like hemimorphite and smithsonite .
Cellular Effects
Sodium sulfosalicylate has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of corrosion inhibition, sodium sulfosalicylate forms a protective layer on metal surfaces, reducing hydrogen evolution and enhancing the performance of Mg-air batteries . This protective layer impacts cellular processes by altering the surface chemistry and reducing corrosion-related cellular damage.
Molecular Mechanism
The molecular mechanism of sodium sulfosalicylate involves its ability to chelate metal ions and form stable complexes. In the sulfidation-flotation process, sodium sulfosalicylate chelates with zinc ions to form Zn(SSA)2+ complexes, which then react with sulfur ions to produce ZnS on mineral surfaces . This chelation and complexation process enhances the adsorption of collectors like dodecylamine, thereby improving the flotation recovery of minerals.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium sulfosalicylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that sodium sulfosalicylate can significantly enhance the flotation recovery of minerals over time, with the formation of thicker ZnS films on mineral surfaces . This temporal effect is crucial for optimizing the use of sodium sulfosalicylate in various biochemical applications.
Dosage Effects in Animal Models
The effects of sodium sulfosalicylate vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as enhanced mineral flotation and corrosion inhibition. At higher dosages, sodium sulfosalicylate may exhibit toxic or adverse effects. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential toxicity .
Metabolic Pathways
Sodium sulfosalicylate is involved in various metabolic pathways, particularly those related to metal ion chelation and complexation. The compound interacts with enzymes and cofactors that facilitate the formation of stable metal complexes. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes in cells .
Transport and Distribution
Within cells and tissues, sodium sulfosalicylate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, sodium sulfosalicylate can form complexes with metal ions, which are then transported to specific cellular sites for further biochemical reactions .
Subcellular Localization
The subcellular localization of sodium sulfosalicylate is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For instance, sodium sulfosalicylate may localize to the cell membrane or cytoplasm, where it forms complexes with metal ions and participates in various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: Sodium sulfosalicylate can be synthesized through the sulfonation of salicylic acid. The process involves the reaction of salicylic acid with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically include controlled temperatures and the use of a solvent such as water or ethanol to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of sodium sulfosalicylate involves large-scale sulfonation reactors where salicylic acid is treated with sulfuric acid under controlled conditions. The resulting sulfosalicylic acid is then neutralized with sodium hydroxide to produce sodium sulfosalicylate. The product is then purified through crystallization and drying processes to obtain the final compound in its pure form.
Types of Reactions:
Oxidation: Sodium sulfosalicylate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. These reactions can lead to the formation of various oxidation products, depending on the reaction conditions.
Reduction: This compound can also participate in reduction reactions, where it acts as an electron acceptor. Common reducing agents used in these reactions include hydrogen gas and metal hydrides.
Substitution: Sodium sulfosalicylate can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or acidic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often conducted in organic solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions. These reactions are usually carried out in polar solvents like water or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Oxidation products may include sulfonic acids and other oxidized derivatives of the original compound.
Reduction: Reduction products can include various reduced forms of the compound, depending on the specific reducing agent used.
Substitution: Substitution reactions can yield a wide range of products, including amides, thiols, and other substituted derivatives.
相似化合物的比较
Sodium sulfosalicylate can be compared with other similar compounds, such as:
Sodium salicylate: Unlike sodium sulfosalicylate, sodium salicylate lacks the sulfonate group, which affects its solubility and reactivity.
Sodium benzoate: Sodium benzoate is another related compound, but it does not have the hydroxyl and sulfonate groups present in sodium sulfosalicylate, leading to different chemical properties and applications.
Sodium 5-sulfosalicylate dihydrate: This compound is similar to sodium sulfosalicylate but contains additional water molecules in its crystalline structure, affecting its physical properties.
Sodium sulfosalicylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and versatility in various applications.
属性
CAS 编号 |
1300-64-1 |
|---|---|
分子式 |
C7H4Na2O6S |
分子量 |
262.1476 |
产品来源 |
United States |
A: Sodium sulfosalicylate acts as an effective activator in the sulfidation flotation of minerals like smithsonite and hemimorphite. While the exact mechanism is still under investigation, research suggests it functions as a complexing agent. [, , ] This complexation likely enhances the minerals' surface properties, making them more receptive to subsequent sulfidation and flotation using collectors like dodecylamine or xanthates. [, ]
A: Sodium sulfosalicylate enables a photometric titration method for quantifying beryllium in various materials. [] It reacts stoichiometrically with beryllium in a 2:1 ratio, forming a complex. [] This complexation reaction allows for the back-titration of excess sodium sulfosalicylate with a standard beryllium sulfate solution, using arsenazo as an indicator at a pH of 10.6. [] This method offers a sensitive and selective approach to determine beryllium concentrations.
A: Yes, research indicates that sodium sulfosalicylate can be used to disperse titanium dioxide (TiO2) nanoparticles. [] In a study focusing on developing transparent coatings for glass windows, sodium sulfosalicylate effectively dispersed TiO2 at concentrations of 10%, 20%, and 30%. [] This dispersion, achieved using a 0.3% sodium sulfosalicylate solution in dehydrated ethanol, resulted in a TiO2 particle size distribution of around 87 nm. [] This highlights its potential in material science for creating transparent coatings with desirable properties.
A: Sodium sulfosalicylate (NaC7H5O6S⋅2H2O) [] possesses distinct structural features contributing to its reactivity. The presence of a sulfonic acid group and a carboxylic acid group within its structure makes it a strong chelating agent. [, ] This chelation ability allows it to form stable complexes with metal ions, as seen in its application in beryllium determination and mineral flotation. [, , ] Additionally, its aromatic ring and hydrophilic groups contribute to its ability to interact with and disperse nanoparticles like TiO2. []
A: While sodium sulfosalicylate is generally considered safe for its intended applications, handling any chemical substance requires caution. [] When used in processes like removing hardened frit seals from electronic parts, appropriate safety measures should be taken to minimize exposure and environmental contamination. [] Additionally, when used in combination with other active pharmaceutical ingredients, comprehensive safety and toxicological assessments are crucial to ensure its safe application. []
A: Various analytical techniques are employed to characterize and study sodium sulfosalicylate. Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) are used to confirm the presence of specific functional groups, such as amide linkages in polysiloxane resins where sodium sulfosalicylate plays a role in the formulation. [] Additionally, high-performance ion chromatography coupled with indirect photometric detection is used to separate anions, with sodium sulfosalicylate serving as a component of the eluent. [] These methods provide valuable insights into the properties and behavior of sodium sulfosalicylate in different applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)



